molecular formula C8H6N2O2S B2652034 (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid CAS No. 1181324-39-9

(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid

Cat. No.: B2652034
CAS No.: 1181324-39-9
M. Wt: 194.21
InChI Key: KMUJKBFEVZDXIW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole ring fused with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole-2-thione with α,β-unsaturated carbonyl compounds under basic conditions. The reaction proceeds through a cyclization mechanism, forming the imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors to enhance yield and purity while reducing reaction times and costs. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazo[2,1-b]thiazole derivatives .

Scientific Research Applications

(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid is unique due to its specific combination of the imidazo[2,1-b]thiazole ring with an acrylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-3-imidazo[2,1-b][1,3]thiazol-5-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7(12)2-1-6-5-9-8-10(6)3-4-13-8/h1-5H,(H,11,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUJKBFEVZDXIW-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC2=NC=C(N21)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.